REACTION_SMILES
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[C:1]([CH:2]=[CH:3][CH3:4])(=[O:5])[OH:6].[CH2:7]([OH:8])[CH2:9][NH2:10].[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1>>[C:1]([CH:2]([CH2:3][CH3:4])[NH:10][CH2:9][CH2:7][OH:8])(=[O:5])[OH:6]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC=CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCC(NCCO)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |